molecular formula C24H18ClNO3 B2881822 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide CAS No. 923192-04-5

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Cat. No.: B2881822
CAS No.: 923192-04-5
M. Wt: 403.86
InChI Key: ASQSFLUMSKFVFK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This high-purity compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the benzofuran scaffold are frequently investigated for their potential biological activities. Specifically, structurally similar benzofuran derivatives have been described in scientific and patent literature for their utility in various research areas, including the study of cancers and central nervous system disorders . The molecular structure of this reagent, which incorporates a benzamide moiety linked to a substituted benzofuran core, makes it a valuable building block or reference standard for researchers exploring structure-activity relationships (SAR). Its physicochemical properties, such as a calculated high logP value typical for this class of molecules, suggest it may be of particular interest in projects investigating cell permeability and lead compound optimization . Researchers can utilize this compound in biochemical assays, as a starting point for the synthesis of novel analogs, or in high-throughput screening campaigns to identify new therapeutic targets. For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQSFLUMSKFVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, indicating a complex structure that includes a benzofuran core. The molecular formula is C_{24}H_{19}ClN_{2}O_{3}, and its molecular weight is approximately 420.87 g/mol. The presence of the chlorobenzoyl group and the benzamide moiety suggests potential interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling or metabolism.
  • Receptor Modulation: It may interact with specific receptors, influencing physiological responses.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anticancer Properties: There are indications that this compound may possess anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Investigated the antimicrobial activity against Staphylococcus aureus, showing significant inhibition at low concentrations.
Study 2 Explored anticancer effects on human breast cancer cell lines (MCF-7), demonstrating a dose-dependent increase in apoptosis markers.
Study 3 Assessed anti-inflammatory properties using an animal model of arthritis; results indicated reduced inflammation markers compared to control groups.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Benzofuran Derivative: Starting from commercially available precursors.
  • Formation of Benzamide: Reaction with appropriate acyl chlorides under basic conditions to yield the final product.

Comparison with Similar Compounds

Core Structure Variations

The benzofuran core distinguishes this compound from others with alternative heterocyclic or aromatic systems:

Compound Core Structure Key Substituents Reference
Target Compound Benzofuran 2-(4-Cl-benzoyl), 3-methyl, 6-(4-methylbenzamide)
N-[2-(4-Ethyl-triazol-ethyl)-...] Triazole 4-Ethyl-sulfanyl, 2-oxo-toluidinoethyl
Ponatinib Analogs Purine/Oxazole Cyclopropylamino-purine, trifluoromethyl-pyridine, tert-butyl-oxazole
Thiocyanation Product (Scheme 5) Cyclohexa-diene Sulfonyl-imino, 4-methylbenzene-sulfonyl

Key Observations :

  • Benzofuran vs. Triazole/Purine : The benzofuran’s planar structure may enhance π-π stacking in biological targets compared to triazole’s flexibility or purine’s hydrogen-bonding capacity .
  • Substituent Effects: The 4-chlorobenzoyl group in the target compound contrasts with trifluoromethyl () or sulfonyl-imino () groups, influencing electronic properties and binding affinity .

Physicochemical Properties

  • Molecular Weight : The target compound (403.86 g/mol) is heavier than the triazole derivative in (~450 g/mol) but lighter than ponatinib analogs with bulky substituents .
  • This contrasts with sulfonyl-imino groups (), which improve solubility via polarity .

Critical Analysis of Structural Motifs

Benzamide Group Variations

  • Trifluoromethyl-pyridine Benzamide (): The electron-deficient CF₃ group may strengthen halogen bonds or dipole interactions in enzymatic pockets .

Aromatic Substituents

  • Chlorobenzoyl vs. Toluidinoethyl (): The chloro group’s electronegativity may enhance electrostatic interactions, while the toluidinoethyl chain in introduces conformational flexibility .

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with constructing the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄) .
  • Chlorobenzoyl introduction : Use Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to functionalize the benzofuran ring .
  • Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate 4-methylbenzamide to the intermediate .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility) or temperature (60–80°C for acylation) to improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on aromatic proton splitting patterns and carbonyl signals (δ 165–175 ppm for benzamide) .
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and refine structures using SHELX software to resolve bond lengths/angles and confirm stereochemistry .
  • Mass spectrometry : Employ HRMS (ESI+) to validate molecular weight and fragmentation patterns, particularly for the chlorobenzoyl moiety .

Advanced Research Questions

Q. How can computational modeling elucidate potential biological targets and binding mechanisms of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or cytochrome P450 enzymes) based on its benzofuran-benzamide scaffold .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding with conserved residues (e.g., Asp86 in HIV-1 protease) .
  • ADMET prediction : Utilize SwissADME to evaluate pharmacokinetic properties (e.g., logP >3.5 suggests high lipophilicity) and potential toxicity risks .

Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) to establish potency thresholds .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., topoisomerase II) and confirm on-target effects via Western blotting .
  • Synergistic studies : Test combinatorial effects with standard therapeutics (e.g., doxorubicin) using Chou-Talalay analysis to identify additive/synergistic interactions .

Q. How can stability and solubility profiles be optimized for in vivo studies?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility while monitoring stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide moiety to improve bioavailability, with enzymatic cleavage assessed in plasma assays .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) and characterize drug release kinetics using dialysis membranes .

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